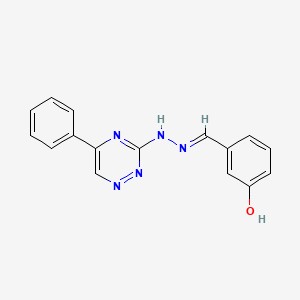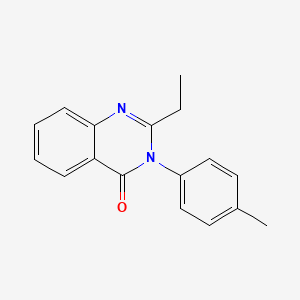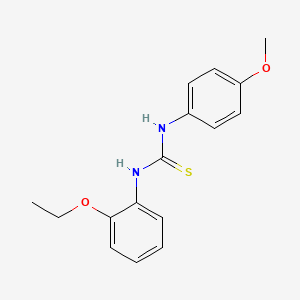
3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as HPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 3-hydroxybenzaldehyde and 5-phenyl-1,2,4-triazin-3-ylamine.
Wissenschaftliche Forschungsanwendungen
3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is in the field of analytical chemistry, where it is used as a reagent for the detection and quantification of various metal ions. 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as an anti-cancer agent. Additionally, 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in the field of materials science, where it has been used as a precursor for the synthesis of various metal complexes.
Wirkmechanismus
The mechanism of action of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of a coordination complex with metal ions. This complexation can lead to the inhibition of various enzymes and proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its versatility, as it can be used for a wide range of applications in various fields of scientific research. Additionally, 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is relatively easy to synthesize and is readily available. However, one of the limitations of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, including the development of new synthetic methods, the exploration of its potential applications in the field of medicinal chemistry, and the investigation of its toxicity and safety profile. Additionally, further studies are needed to fully understand the mechanism of action of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-hydroxybenzaldehyde and 5-phenyl-1,2,4-triazin-3-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
3-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-14-8-4-5-12(9-14)10-17-20-16-19-15(11-18-21-16)13-6-2-1-3-7-13/h1-11,22H,(H,19,20,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOHCLOABYIHQ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)




![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)

![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)